2-{[(1-hexyl-1H-benzimidazol-2-yl)amino]methyl}-6-(prop-2-en-1-yl)phenol
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Overview
Description
2-{[(1-Hexyl-1H-1,3-benzodiazol-2-yl)amino]methyl}-6-(prop-2-en-1-yl)phenol is a complex organic compound that features a benzodiazole ring, an alkyl chain, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1-Hexyl-1H-1,3-benzodiazol-2-yl)amino]methyl}-6-(prop-2-en-1-yl)phenol typically involves multi-step organic reactions. One common route includes:
Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions.
Alkylation: The benzodiazole ring is then alkylated using hexyl bromide in the presence of a base such as potassium carbonate.
Aminomethylation: The alkylated benzodiazole is reacted with formaldehyde and a secondary amine to introduce the aminomethyl group.
Phenol Functionalization: Finally, the phenol group is introduced through a substitution reaction, often using a phenol derivative and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The benzodiazole ring can be reduced under hydrogenation conditions.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced benzodiazole derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
2-{[(1-Hexyl-1H-1,3-benzodiazol-2-yl)amino]methyl}-6-(prop-2-en-1-yl)phenol has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-{[(1-Hexyl-1H-1,3-benzodiazol-2-yl)amino]methyl}-6-(prop-2-en-1-yl)phenol involves its interaction with specific molecular targets. The benzodiazole ring can intercalate with DNA, potentially affecting gene expression. The phenol group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to various proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(1-Hexyl-1H-1,3-benzodiazol-2-yl)amino]methyl}-6-(methyl)phenol
- 2-{[(1-Hexyl-1H-1,3-benzodiazol-2-yl)amino]methyl}-6-(ethyl)phenol
Uniqueness
Compared to its analogs, 2-{[(1-Hexyl-1H-1,3-benzodiazol-2-yl)amino]methyl}-6-(prop-2-en-1-yl)phenol features a prop-2-en-1-yl group, which can participate in additional chemical reactions such as polymerization and cross-linking, enhancing its versatility in various applications.
Properties
Molecular Formula |
C23H29N3O |
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Molecular Weight |
363.5 g/mol |
IUPAC Name |
2-[[(1-hexylbenzimidazol-2-yl)amino]methyl]-6-prop-2-enylphenol |
InChI |
InChI=1S/C23H29N3O/c1-3-5-6-9-16-26-21-15-8-7-14-20(21)25-23(26)24-17-19-13-10-12-18(11-4-2)22(19)27/h4,7-8,10,12-15,27H,2-3,5-6,9,11,16-17H2,1H3,(H,24,25) |
InChI Key |
LZOTWRLXUPYRIP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C2=CC=CC=C2N=C1NCC3=CC=CC(=C3O)CC=C |
Origin of Product |
United States |
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